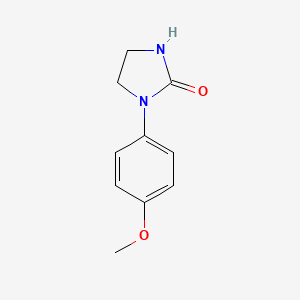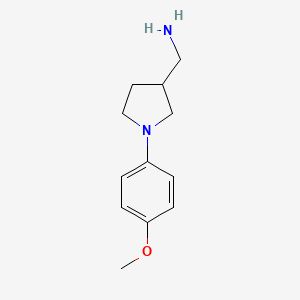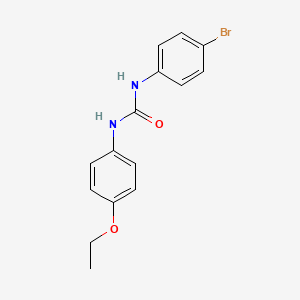
N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea is a chemical compound that is likely to be of interest due to its structural similarity to compounds that have been studied for their potential use in medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, we can infer from the synthesis of related compounds that it may be synthesized through the reaction of appropriate aniline derivatives with an isocyanate intermediate, similar to the synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl)urea described in the first paper .
Synthesis Analysis
The synthesis of related urea derivatives typically involves the reaction of an aniline with an isocyanate. For example, the synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl)urea was achieved by reacting 4-chloro-3-trifluoromethylaniline with triphosgene to form an isocyanate intermediate, which was then reacted with 4-bromoaniline to yield the final product . This method could potentially be adapted for the synthesis of N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea by using 4-ethoxyaniline as a starting material.
Molecular Structure Analysis
While the molecular structure of N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea is not directly discussed, we can draw parallels from the crystal structure analysis of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, which exhibits a complex solid-state structure with five symmetry-independent molecules (Z'=5) . This suggests that the compound of interest may also form intricate solid-state structures, potentially with multiple symmetry-independent molecules and diverse intermolecular interactions.
Chemical Reactions Analysis
The chemical reactions involving urea derivatives are not explicitly detailed in the provided papers. However, urea compounds are known to participate in various chemical reactions, such as hydrogen bonding interactions, due to the presence of both hydrogen bond donors and acceptors within their structure. The paper on N-(p-methoxyphenyl)-N-prop-2-ynyl-urea mentions different hydrogen bond interactions (C–H⋯O and C–H⋯π) , which could also be relevant for the analysis of N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea are not provided in the papers. However, based on the properties of structurally similar compounds, we can hypothesize that the compound would exhibit properties influenced by its functional groups. The presence of a bromine atom would likely increase its molecular weight and could affect its reactivity, while the ethoxy group could confer additional solubility in organic solvents. The urea moiety itself is typically associated with the ability to form strong hydrogen bonds, which could influence the compound's melting point and solubility in water .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-2-20-14-9-7-13(8-10-14)18-15(19)17-12-5-3-11(16)4-6-12/h3-10H,2H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLLCWNZOYHYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023138.png)



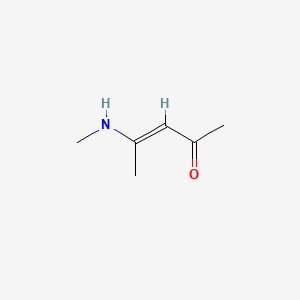
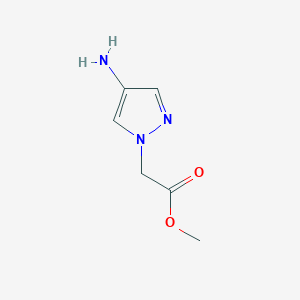
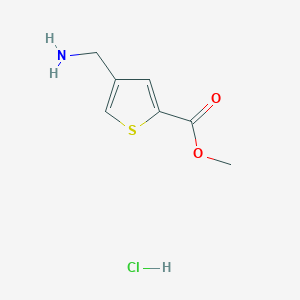
![Methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetate](/img/structure/B3023150.png)

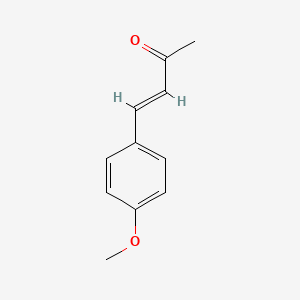
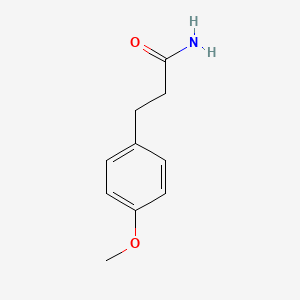
![2-[(4-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B3023158.png)
